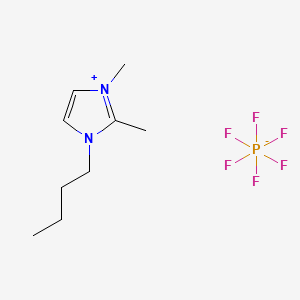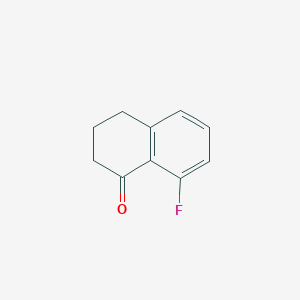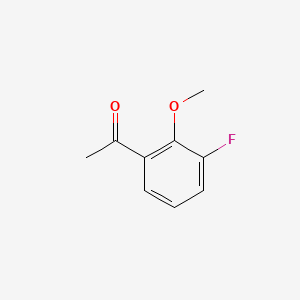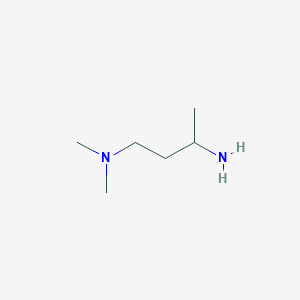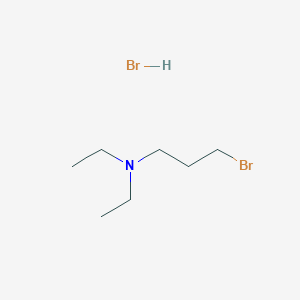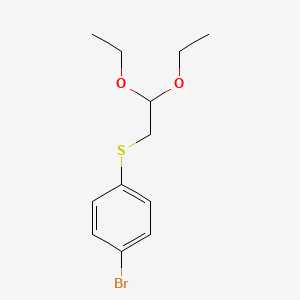
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane
概要
説明
“(4-Bromophenyl)(2,2-diethoxyethyl)sulfane” is a chemical compound with the molecular formula C12H17BrO2S . It is used in scientific research and has unique properties that enable its application in various fields like pharmaceuticals and organic chemistry.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of polyphosphoric acid (PPA) in chlorobenzene at 135℃ for 1 hour . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 0 - 20℃ .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H17BrO2S . Unfortunately, the exact linear structure formula and InChI Key are not provided in the sources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.23 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified in the sources .科学的研究の応用
Synthesis and Structural Analysis
One study involves the synthesis and structural elucidation of bromophenol derivatives, where compounds similar to "(4-Bromophenyl)(2,2-diethoxyethyl)sulfane" are synthesized and analyzed for their potential biological activities, albeit found inactive against cancer cell lines and microorganisms (Zhao et al., 2004). Another work presents synthetic protocols and building blocks for molecular electronics, showcasing the utility of aryl bromides as precursors for various oligomers, suggesting a broader application in material science (Stuhr-Hansen et al., 2005).
Antioxidant and Biological Activities
Research on nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides indicates potent scavenging activity against radicals, highlighting their potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012). Similarly, novel bromophenol derivatives have been synthesized and evaluated for their antioxidant properties, showing powerful activities that could contribute to anti-inflammatory and anticancer treatments (Öztaşkın et al., 2017).
Material Science and Polymer Applications
In material science, a study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines discusses the creation of materials with high refractive indices and small birefringence, essential for optoelectronic devices and displays (Tapaswi et al., 2015). This reflects the diverse applications of bromophenyl compounds beyond purely biological contexts, including their role in advanced material synthesis.
Safety And Hazards
特性
IUPAC Name |
1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKXVSLKUBXRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=C(C=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474221 | |
| Record name | 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane | |
CAS RN |
96804-05-6 | |
| Record name | 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

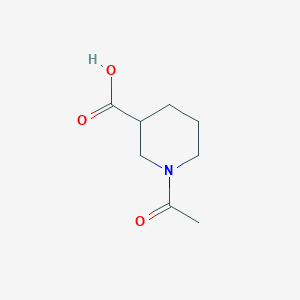
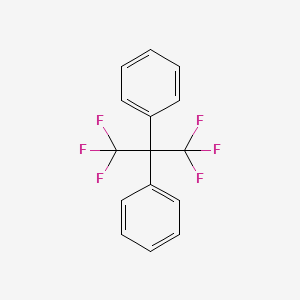
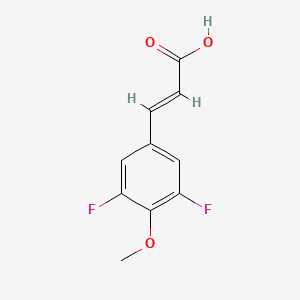
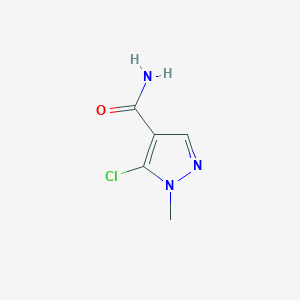
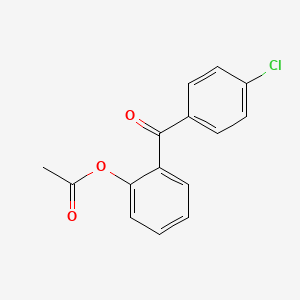
![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)
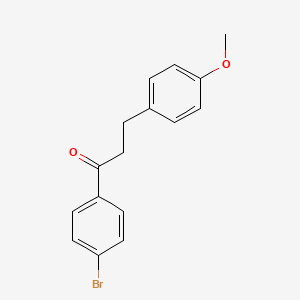
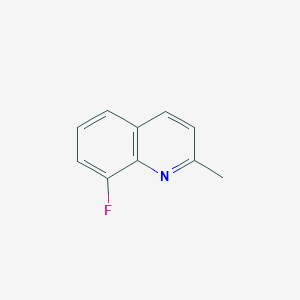
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)
